molecular formula C7H5F2NO3 B175447 1,5-Difluoro-2-methoxy-4-nitrobenzene CAS No. 179011-39-3

1,5-Difluoro-2-methoxy-4-nitrobenzene

Cat. No.: B175447
CAS No.: 179011-39-3
M. Wt: 189.12 g/mol
InChI Key: UWQOVGHBTZMFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Significance of Fluorine and Nitro Groups in Substituted Aromatics

The incorporation of fluorine and nitro groups into aromatic systems profoundly alters their chemical and physical properties. Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules. nih.gov Its small size allows it to replace hydrogen without significant steric hindrance, while the strength of the carbon-fluorine bond often enhances thermal and metabolic stability. nih.govnumberanalytics.com Introducing fluorine can increase lipophilicity and bioavailability, making fluorinated compounds highly valuable in the pharmaceutical and agrochemical industries. numberanalytics.comnih.gov Over 20% of all pharmaceuticals on the market contain fluorine, a testament to its importance. nih.gov

The nitro group (–NO₂) is a powerful electron-withdrawing group. Through a combination of strong inductive and resonance effects, it deactivates the aromatic ring towards electrophilic substitution, decreasing its reactivity by a factor of roughly one million compared to benzene (B151609). libretexts.org This deactivating nature is crucial in directing the regioselectivity of certain reactions and is fundamental to the mechanism of nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of many complex aromatic compounds. Furthermore, the nitro group is a versatile functional handle, readily reduced to an amino group, which opens up a vast array of further chemical transformations.

The combined presence of fluorine and a nitro group on an aromatic ring creates a molecule with a highly electron-deficient π-system, making it an excellent substrate for nucleophilic attack and a valuable building block in synthetic chemistry.

Role of the Methoxy (B1213986) Group in Aromatic Reactivity and Synthetic Strategies

In contrast to the deactivating nitro group, the methoxy group (–OCH₃) is a strongly activating substituent in the context of electrophilic aromatic substitution. libretexts.org Although oxygen is highly electronegative and exerts an electron-withdrawing inductive effect, this is overshadowed by its powerful electron-donating resonance effect. libretexts.orgvaia.com The lone pairs of electrons on the oxygen atom delocalize into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. vaia.comvaia.com This makes the ring significantly more reactive towards electrophiles at these positions and is a key principle in directing the outcome of synthetic reactions. vaia.comproprep.com

However, in the context of nucleophilic aromatic substitution, the electron-donating nature of the methoxy group is generally unfavorable as it makes the ring less electron-poor and thus less susceptible to attack by nucleophiles. vaia.com The strategic placement of a methoxy group in relation to other substituents, like nitro and fluoro groups, is therefore a critical consideration in designing multi-step synthetic pathways.

Positioning 1,5-Difluoro-2-methoxy-4-nitrobenzene within Contemporary Organic Synthesis Research

This compound is a polyfunctionalized aromatic compound that embodies the chemical principles discussed above. Its structure features a delicate balance of electronic effects: two strongly electron-withdrawing fluorine atoms, one powerful electron-withdrawing nitro group, and a strongly electron-donating methoxy group. This substitution pattern makes the aromatic ring particularly electron-deficient and activates it for specific transformations, most notably nucleophilic aromatic substitution reactions where one of the fluorine atoms could serve as a leaving group.

This compound and its isomers are not typically end-products but rather serve as valuable intermediates or building blocks in the synthesis of more complex target molecules. For instance, related compounds like 4-Fluoro-2-methoxy-1-nitrobenzene are used as reagents in the preparation of imidazopyridines, which act as inhibitors for the insulin-like growth factor-1 receptor, a target in cancer therapy. scbt.com The specific arrangement of substituents in this compound makes it a bespoke precursor for creating highly specialized molecules in medicinal chemistry and materials science. Its synthesis and reactions are subjects of interest for developing novel synthetic methodologies.

Below is a table detailing the key properties of this compound and a closely related isomer.

PropertyThis compound1-Fluoro-2-methoxy-4-nitrobenzene
CAS Number 179011-39-3 scbt.com454-16-0 sigmaaldrich.com
Molecular Formula C₇H₅F₂NO₃ scbt.comC₇H₆FNO₃ sigmaaldrich.com
Molecular Weight 189.12 g/mol scbt.com171.13 g/mol scbt.com
IUPAC Name This compound1-Fluoro-2-methoxy-4-nitrobenzene sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-difluoro-2-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQOVGHBTZMFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278847
Record name 1,5-difluoro-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179011-39-3
Record name 1,5-difluoro-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-5-nitroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies for 1,5 Difluoro 2 Methoxy 4 Nitrobenzene

Precursor Synthesis and Functionalization Pathways

The construction of the 1,5-Difluoro-2-methoxy-4-nitrobenzene molecule hinges on the careful introduction of its constituent functional groups—two fluorine atoms, a methoxy (B1213986) group, and a nitro group—onto a benzene (B151609) ring. The order and method of these introductions are critical to ensure the correct regiochemistry of the final product. Two principal synthetic routes are considered: the regioselective nitration of a difluoroanisole precursor and the etherification of a difluoronitrophenol.

Regioselective Nitration of Fluorinated Anisole Derivatives

A primary and logical approach to the synthesis of this compound is the electrophilic nitration of a suitably substituted precursor, 1,5-difluoro-2-methoxybenzene. The success of this strategy is governed by the directing effects of the substituents already present on the aromatic ring.

The methoxy group (-OCH3) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, fluorine atoms are deactivating yet also ortho, para-directing. In the case of 1,5-difluoro-2-methoxybenzene, the interplay of these directing effects is crucial. The position para to the strongly activating methoxy group is the most favored site for electrophilic substitution. This position is also meta to one of the fluorine atoms and ortho to the other. The directing influence of the methoxy group is generally dominant, leading to the selective introduction of the nitro group at the C4 position.

A typical nitration procedure would involve the reaction of 1,5-difluoro-2-methoxybenzene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration and the formation of byproducts.

Strategic Introduction of Fluorine Atoms in Aromatic Rings

Another powerful technique is electrophilic fluorination, which has seen significant advancements with the development of reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). These reagents allow for the direct fluorination of electron-rich aromatic rings.

Transition metal-catalyzed fluorination reactions, employing catalysts based on palladium or copper, have also emerged as versatile methods for the formation of C-F bonds. These methods often offer high regioselectivity and functional group tolerance.

Etherification Approaches for Methoxy Group Installation

An alternative synthetic pathway to this compound involves the etherification of a precursor phenol (B47542), specifically 1,5-difluoro-4-nitrophenol. This approach reverses the order of functional group introduction, with the nitro and fluoro groups already in place before the installation of the methoxy group.

The synthesis of 1,5-difluoro-4-nitrophenol can be achieved through the nitration of 2,4-difluorophenol. The hydroxyl group is a strong activating and ortho, para-directing group, while the fluorine atoms are deactivating but also ortho, para-directing. The nitration would be expected to occur at the position para to the hydroxyl group.

Once 1,5-difluoro-4-nitrophenol is obtained, the methoxy group can be introduced via a Williamson ether synthesis. This involves deprotonating the phenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. The phenoxide then acts as a nucleophile, attacking a methylating agent like dimethyl sulfate (B86663) or methyl iodide to form the desired ether. Phase-transfer catalysts can be employed to enhance the reaction rate in a two-phase system. For instance, the etherification of 1,5-difluoro-2,4-dinitrobenzene (B51812) has been studied, where the use of a weak base like triethylamine (B128534) with isopropanol (B130326) led to mono-etherification, while a strong base like sodium hydroxide resulted in di-etherification. rsc.org This highlights the importance of base selection in controlling the extent of etherification.

Reaction Optimization and Process Intensification Studies

To enhance the efficiency, safety, and environmental profile of the synthesis of this compound, optimization of reaction conditions and process intensification are crucial.

Influence of Catalysts and Reagents on Reaction Outcomes

The choice of catalysts and reagents significantly impacts the yield and selectivity of the nitration and etherification steps. In nitration reactions, while the classic mixed acid (HNO3/H2SO4) system is effective, alternative nitrating agents can offer improved performance. Nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO2BF4), can provide higher regioselectivity in some cases. numberanalytics.com

For etherification, the selection of the base and the methylating agent is critical. Stronger bases will lead to faster deprotonation of the phenol, but may also increase the risk of side reactions. The reactivity of the methylating agent also plays a role, with methyl iodide being more reactive than dimethyl sulfate. The use of solid acid catalysts has also been explored for nitration reactions, offering potential for easier separation and recycling. nih.gov For example, Fe/Mo/SiO2 and MoO3/SiO2 have shown high conversion and selectivity in the nitration of fluorotoluenes. google.com

Solvent Effects and Green Chemistry Considerations in Synthesis

The solvent system employed in the synthesis can have a profound effect on reaction rates and selectivity. In nitration reactions, traditional solvents include sulfuric acid and dichloromethane. numberanalytics.com However, from a green chemistry perspective, the use of more environmentally benign solvents is desirable. Ionic liquids and fluorous solvents are being explored as alternatives that can facilitate product separation and catalyst recycling. google.comrsc.orgnih.gov For instance, nitration of phenolic compounds has been successfully carried out in ethers like diethyl ether or tetrahydrofuran, which are less harmful than halogenated solvents. google.com

Recent research has also focused on performing nitrations in aqueous media, which is highly attractive from an environmental standpoint. Catalyst- and solvent-free nitration using dilute aqueous nitric acid has been demonstrated for a variety of aromatic compounds, minimizing waste and improving safety. nih.govgoogle.comnih.gov The use of phase-transfer catalysts can also enable reactions in biphasic systems, often with water as one of the phases, which simplifies work-up procedures.

Process intensification techniques, such as the use of microreactors, can offer significant advantages in terms of safety, efficiency, and scalability. The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, which is particularly beneficial for highly exothermic reactions like nitration. nih.govbeilstein-journals.org This can lead to shorter reaction times, higher yields, and improved process control.

Control of Reaction Parameters for Enhanced Yield and Selectivity

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable poly-fluorinated nitrobenzene (B124822) precursor. The precise control of reaction parameters is paramount to ensure high yield and selectivity, primarily by directing the substitution of a methoxy group to the desired position and minimizing side reactions.

A key synthetic strategy involves the selective methoxylation of a trifluoronitrobenzene derivative or a related compound where fluorine atoms are activated by the electron-withdrawing nitro group. The regioselectivity of the methoxylation is governed by the position of the nitro group and the other fluorine atoms on the aromatic ring. In many cases, the fluorine atom positioned ortho or para to the nitro group is the most activated and thus the most likely to be substituted. quizlet.com

The reaction is generally carried out by treating the fluorinated nitroaromatic compound with a methoxide (B1231860) source, such as sodium methoxide or potassium tert-butoxide in methanol (B129727). youtube.com Key parameters that must be meticulously controlled include:

Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. Lower temperatures are often employed to enhance selectivity. For instance, in the related synthesis of 4-fluoro-2-methoxy-1-nitrobenzene from 2,4-difluoro-1-nitrobenzene, the reaction is initiated at 0°C to control the initial exothermic reaction before being raised to 20°C to ensure completion.

Reactant Stoichiometry: The molar ratio of the methoxide source to the fluoronitrobenzene substrate is critical. An excess of the nucleophile can lead to multiple substitutions, reducing the yield of the desired mono-methoxy product.

Solvent: The choice of solvent is crucial. While methanol can serve as both the solvent and the source of the methoxy group (in conjunction with a base), other aprotic polar solvents can also be used to facilitate the dissolution of reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. libretexts.org

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of impurities from over-reaction or degradation.

Detailed research on the nucleophilic aromatic substitution of 2,4-difluoro-nitrobenzene with morpholine, a similar transformation, highlights how systematic optimization of temperature, stoichiometry, and residence time is crucial for maximizing product yield. ichrom.com

Table 1: Illustrative Reaction Parameters for Selective Methoxylation

ParameterConditionPurpose
Starting Material 2,4-Difluoro-1-nitrobenzenePrecursor with activated fluorine atoms
Reagent Potassium tert-butoxide in MethanolSource of nucleophilic methoxide
Initial Temperature 0°CTo control initial exotherm and enhance selectivity
Reaction Temperature 20°CTo drive the reaction to completion
Reaction Time ~4 hoursTo ensure maximum conversion

This table is based on a procedure for a structurally related compound and illustrates the typical parameters that require precise control.

Advanced Synthetic Techniques and Scalability Investigations

The production of specialized chemical compounds like this compound necessitates the exploration of advanced synthetic methodologies that offer improvements in safety, efficiency, and scalability over traditional batch processing.

Continuous Flow Synthesis Methodologies for Aromatic Compounds

Continuous flow chemistry has emerged as a powerful technology for the synthesis of aromatic compounds, particularly for reactions that are highly exothermic and rapid, such as nitration. beilstein-journals.org The application of flow chemistry to the synthesis of fluorinated nitrobenzenes offers several distinct advantages:

Enhanced Safety: Nitration reactions are notoriously exothermic, and in conventional batch reactors, inefficient heat dissipation can lead to "hot spots," resulting in side reactions, product degradation, and potentially dangerous runaway conditions. nih.gov Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating these risks. ncl.res.in

Improved Selectivity and Yield: The precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry in a flow system leads to better reproducibility and higher selectivity for the desired product. nih.gov For instance, the nitration of benzaldehyde (B42025) in a microreactor demonstrated improved safety and a significant reduction in reaction time to just 2 minutes. beilstein-journals.org

Rapid Mixing: Micromixers integrated into flow systems enable rapid and efficient mixing of reactants, which is particularly beneficial for biphasic reactions, leading to increased reaction rates and higher conversion. beilstein-journals.org

Scalability: Scaling up production in flow chemistry can often be achieved through "numbering-up" (running multiple reactors in parallel) or by operating the system for longer periods, which can be more straightforward than redesigning large-scale batch reactors. ncl.res.in

Studies on the continuous flow nitration of various aromatic substrates, including trifluoromethoxybenzene and o-xylene, have demonstrated the feasibility and benefits of this approach, achieving high yields and selectivities under optimized conditions. nih.govncl.res.in This technology is directly applicable to the nitration steps required to produce precursors for this compound.

Industrial-Scale Preparation Considerations for Fluorinated Nitrobenzenes

Transitioning the synthesis of fluorinated nitrobenzenes from the laboratory to an industrial scale presents several challenges, primarily related to reaction control, safety, and cost-effectiveness.

Batch Processing: In traditional batch reactors, scalability is a significant hurdle. The primary issue is heat management during the exothermic nitration step. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally, making temperature control difficult. This can lead to decreased selectivity and the formation of hazardous byproducts. nih.gov Furthermore, long reaction times and the handling of large quantities of hazardous materials like fuming nitric and sulfuric acids pose considerable safety risks.

Continuous Flow Processing: Continuous flow manufacturing offers a viable solution to many of the problems associated with scaling up batch processes. The development of a continuous flow process for the nitration of aromatic compounds allows for kilogram-scale production with enhanced safety and process control. soton.ac.uk Key considerations for industrial-scale preparation include:

Process Optimization: Parameters such as flow rate, temperature, and molar ratios of reactants must be thoroughly optimized to maximize throughput and yield. For example, in the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, optimizing the temperature and reactant ratios was key to achieving high conversion and selectivity. soton.ac.uk

Reactor Design: The choice of reactor material and design is critical, especially when handling corrosive reagents like strong acids and fluorine compounds.

Downstream Processing: The integration of continuous downstream processing, such as extraction and purification steps, can create a fully automated and more efficient manufacturing process from start to finish.

Table 2: Comparison of Batch vs. Continuous Flow for Industrial Scale Nitration

FeatureBatch ProcessingContinuous Flow Processing
Heat Transfer Poor, decreases with scaleExcellent, independent of scale
Safety Higher risk of thermal runawayInherently safer due to small reaction volumes
Process Control Difficult to control preciselyPrecise control of temperature, time, and stoichiometry
Scalability Complex, requires reactor redesignSimpler, via "numbering-up" or longer run times
Byproduct Formation Higher potential due to hot spotsMinimized due to uniform conditions

The adoption of advanced manufacturing technologies like continuous flow processing is crucial for the safe, efficient, and economical industrial-scale production of this compound and other related fluorinated nitroaromatic compounds.

Chemical Reactivity and Derivatization of 1,5 Difluoro 2 Methoxy 4 Nitrobenzene

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group, which opens up a wide array of subsequent derivatization possibilities.

The reduction of the nitro group in nitroaromatic compounds to form the corresponding aniline (B41778) is a fundamental transformation in organic synthesis. A variety of methods are applicable for this conversion, with catalytic hydrogenation being one of the most common and efficient. For structurally similar compounds like 4-fluoro-2-methoxy-1-nitrobenzene, catalytic hydrogenation using Raney Nickel as a catalyst in a solvent such as methanol (B129727) under a hydrogen atmosphere has proven effective. google.com This method is generally applicable to a wide range of nitroaromatics.

Beyond catalytic hydrogenation, several other reduction systems can be employed. These methods offer different levels of chemoselectivity and may be preferable depending on the presence of other functional groups in the molecule.

Reduction MethodReagentsGeneral Applicability & Notes
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NiHighly efficient and clean method. Choice of catalyst can influence selectivity. google.com
Metal/Acid ReductionFe/HCl, Sn/HCl, Zn/HClClassic method for nitro group reduction. The Béchamp reduction (Fe/acid) is a historically significant industrial process. unimi.itscispace.com
Transfer HydrogenationHydrazine/Pd/C, Ammonium formate/Pd/CAvoids the need for gaseous hydrogen, which can be advantageous for laboratory-scale synthesis. scispace.com
Sulfide-based ReductionNa₂S, NaHS, (NH₄)₂SCan sometimes offer chemoselectivity, for instance, in the partial reduction of dinitro compounds. scispace.com
Metal Hydride ReductionNaBH₄/Ni(PPh₃)₄While NaBH₄ alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by additives. jsynthchem.com

The resulting 4,6-difluoro-3-methoxyaniline is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

In electrochemical studies of similar nitrobenzene (B124822) derivatives, the nitro group can undergo a one-electron reduction to form a nitro radical anion. researchgate.net This intermediate can be relatively stable under certain conditions, but it is generally a reactive species that can participate in further chemical reactions. This highlights the redox activity of the nitro group and its ability to participate in single-electron transfer processes.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly deactivating nitro group, coupled with two fluorine atoms as good leaving groups, makes 1,5-Difluoro-2-methoxy-4-nitrobenzene highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org

In SNAr reactions, the rate of substitution is dependent on the ability of the leaving group to depart. Halogens are common leaving groups, and their reactivity generally follows the trend I > Br > Cl > F for reactions where the cleavage of the carbon-halogen bond is rate-determining. However, in SNAr, the attack of the nucleophile to form the Meisenheimer complex is typically the rate-determining step. In this context, the high electronegativity of fluorine stabilizes the transition state and the Meisenheimer complex, making fluoroarenes surprisingly reactive, often more so than their chloro- or bromo-analogues. nih.govichrom.com The two fluorine atoms in this compound are therefore excellent leaving groups in SNAr reactions.

The regioselectivity of nucleophilic attack is directed by the substituents on the aromatic ring. Electron-withdrawing groups activate the positions ortho and para to them for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance. libretexts.org

In this compound, the nitro group at C-4 strongly activates the fluorine at C-5 (para-position) and the fluorine at C-1 (ortho-position). The methoxy (B1213986) group at C-2 is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, its influence is subordinate to the powerful activating effect of the nitro group.

The expected order of reactivity for the two fluorine atoms towards a given nucleophile is primarily determined by the stability of the resulting Meisenheimer complex.

Attack at C-5: A nucleophilic attack at the C-5 position, which is para to the nitro group, allows for the delocalization of the negative charge onto the nitro group through resonance. This provides significant stabilization to the intermediate.

Attack at C-1: An attack at the C-1 position, ortho to the nitro group, also allows for resonance stabilization of the negative charge by the nitro group. However, the adjacent methoxy group at C-2 may exert some steric hindrance to the approaching nucleophile.

Therefore, it is generally expected that the fluorine at C-5 will be more reactive towards nucleophilic substitution than the fluorine at C-1 due to the powerful para-activating effect of the nitro group and potentially less steric hindrance. Sequential SNAr reactions are also a possibility, where after the first substitution, the reactivity of the remaining fluorine atom will be influenced by the newly introduced nucleophile. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The substituents already present on the ring play a crucial role in determining the rate and regioselectivity of the reaction.

The benzene (B151609) ring in this compound is heavily deactivated towards electrophilic attack. This is due to the presence of three electron-withdrawing substituents: the two fluorine atoms and, most significantly, the powerful deactivating nitro group. libretexts.orgyoutube.com While the methoxy group is an activating, ortho-, para-directing group, its activating effect is insufficient to counteract the strong deactivating effects of the other three substituents. libretexts.org

Directing Effects of Multiple Substituents on EAS Regioselectivity

The introduction of a new electrophile onto the benzene ring of this compound is governed by the cumulative directing effects of the existing substituents. The positions available for substitution are C3 and C6. To predict the outcome of an EAS reaction, the individual effects of each substituent must be considered.

Methoxy Group (-OCH₃) at C2: The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orgyoutube.com It stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho (C3) and para (C6, relative to the methoxy group) positions. libretexts.org

Fluoro Groups (-F) at C1 and C5: Halogens, including fluorine, are an exception to the general rules. They are deactivating groups due to their strong electron-withdrawing inductive effect but are ortho, para-directors because of their ability to donate electron density through resonance. pressbooks.publibretexts.org The fluorine at C1 directs towards C2 (occupied) and C6. The fluorine at C5 directs towards C4 (occupied) and C6.

Nitro Group (-NO₂) at C4: The nitro group is a powerful deactivating group and a meta-director. libretexts.orgyoutube.com It strongly withdraws electron density from the ring, making electrophilic attack more difficult. quora.com By resonance, it creates positive charges at the ortho and para positions (C3, C5 and C1), thus directing incoming electrophiles to the meta positions (C2 and C6, relative to the nitro group). quora.com

Cumulative Effect and Regioselectivity:

When considering the two available positions, C3 and C6, the directing effects can be summarized as follows:

PositionFavoring SubstituentsDisfavoring Substituents
C3 -OCH₃ (ortho)-NO₂ (ortho, strongly disfavored)
C6 -OCH₃ (para), -F at C1 (para), -F at C5 (ortho), -NO₂ (meta)None

The methoxy group strongly activates the C3 and C6 positions. However, the powerful deactivating and meta-directing nature of the nitro group strongly disfavors substitution at the adjacent C3 position. youtube.comquora.com Conversely, the C6 position is favored by the para-directing methoxy group, the ortho, para-directing fluoro groups, and the meta-directing nitro group. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C6 position .

Challenges and Strategies for Introducing New Functionalities via EAS

Introducing new functionalities onto the this compound ring via EAS presents significant challenges. The primary obstacle is the heavily deactivated nature of the aromatic ring. The presence of three strongly electron-withdrawing groups (two fluoro, one nitro) makes the ring significantly less nucleophilic and thus less reactive towards electrophiles than benzene. libretexts.org Reactions like Friedel-Crafts alkylation and acylation often fail on strongly deactivated rings, such as those containing a nitro group. libretexts.org

To overcome this low reactivity, harsh reaction conditions are typically required, such as the use of strong acids (e.g., fuming sulfuric acid) or high temperatures for reactions like nitration or sulfonation. masterorganicchemistry.com However, such conditions can lead to side reactions or decomposition of the starting material.

A strategic approach involves the chemical modification of existing functional groups to alter their electronic effects. For instance, the reduction of the strongly deactivating nitro group to a strongly activating amino group (-NH₂) would dramatically increase the ring's reactivity towards electrophiles. This new amino group would then be a powerful ortho, para-director, fundamentally changing the regioselectivity of subsequent EAS reactions.

Other Functional Group Interconversions and Aromatic Ring Modifications

Beyond electrophilic substitution, the functional groups on this compound can undergo various other transformations, and the aromatic ring itself can participate in reactions that modify its structure.

Oxidation Reactions at the Methoxy Group or Aromatic Core

The substituents on the benzene ring are generally robust, but the methoxy group and the aromatic core can be susceptible to oxidation under specific conditions.

Oxidation of the Methoxy Group: The ether linkage of the methoxy group can be cleaved under strongly acidic conditions, leading to demethylation and the formation of a phenol (B47542). This transformation would significantly alter the electronic properties and reactivity of the molecule.

Oxidation of the Aromatic Core: Strongly deactivated aromatic rings, like this one, are generally resistant to oxidative degradation. However, powerful oxidizing agents under harsh conditions could potentially lead to ring-opening or the formation of complex oxidation products. The presence of the nitro group, in particular, makes the ring electron-poor and less susceptible to electrophilic attack by oxidizing agents.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Reactions)

The fluoro substituents on the aromatic ring open the door to modern carbon-carbon bond-forming reactions, particularly palladium- or nickel-catalyzed cross-coupling reactions. While carbon-fluorine (C-F) bonds are the strongest carbon-halogen bonds, recent advances in catalysis have enabled their use in reactions like the Suzuki-Miyaura coupling. acs.orgnih.gov

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. For this compound, this presents an opportunity to replace one or both fluorine atoms with new carbon-based functional groups.

Table of Potential Cross-Coupling Reactions:

Reaction NameCoupling PartnersCatalyst System (Example)Potential Product
Suzuki-Miyaura Coupling Arylboronic acid (R-B(OH)₂)Ni(cod)₂ / PCy₃ / CsF1-Aryl-5-fluoro-2-methoxy-4-nitrobenzene
Suzuki-Miyaura Coupling Alkenylboronic acidPd catalyst / Ligand / Base1-Alkenyl-5-fluoro-2-methoxy-4-nitrobenzene

These reactions are often facilitated by the presence of electron-withdrawing groups on the aryl fluoride, which is the case for this compound. acs.orgnih.gov Nickel-based catalyst systems, sometimes with co-catalysts like ZrF₄ or TiF₄, have proven particularly effective for the cross-coupling of challenging aryl fluorides. acs.orgnih.gov The ability to selectively activate a C-F bond while leaving other functional groups intact, including the nitro and methoxy groups, highlights the synthetic utility of these methods. nih.gov

Mechanistic Investigations and Structure Reactivity Relationships

Electronic Effects and Substituent Interactions

The electronic character of 1,5-Difluoro-2-methoxy-4-nitrobenzene is a composite of the inductive and mesomeric effects of its substituents. These effects modulate the electron density of the aromatic ring, thereby influencing its susceptibility to chemical reactions.

Quantitative Analysis of Inductive and Mesomeric Effects of Fluorine, Methoxy (B1213986), and Nitro Groups

A quantitative understanding of the electronic influence of the fluorine, methoxy, and nitro groups can be achieved through the use of Hammett constants. These empirical parameters, specifically the inductive (σI) and resonance (σR) constants, provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

The nitro group (-NO2) is a powerful electron-withdrawing group, exerting both a strong inductive (-I) and a strong mesomeric (-M) effect. chemistrysteps.comminia.edu.eg The nitrogen atom's positive formal charge and the presence of electronegative oxygen atoms contribute to its potent electron-withdrawing capabilities, significantly deactivating the benzene (B151609) ring towards electrophilic substitution and strongly activating it for nucleophilic aromatic substitution. minia.edu.eglibretexts.org

The combined influence of these substituents on the benzene ring in this compound results in a highly electron-deficient aromatic system, primed for nucleophilic aromatic substitution reactions.

Quantitative Comparison of Inductive and Mesomeric Effects
SubstituentInductive Effect (σI)Mesomeric Effect (σR)Overall Electronic Effect
-F (Fluorine)+0.52-0.31Strongly Inductively Withdrawing, Weakly Mesomerically Donating
-OCH3 (Methoxy)+0.25-0.53Weakly Inductively Withdrawing, Strongly Mesomerically Donating
-NO2 (Nitro)+0.63+0.15Strongly Inductively and Mesomerically Withdrawing

Computational Modeling of Electronic Distribution and Reactivity Profiles

Computational quantum chemistry provides valuable insights into the electronic structure and reactivity of this compound. Molecular orbital calculations and the generation of electrostatic potential maps can visualize the electron distribution and predict sites of reactivity.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. For this compound, the MEP map is expected to show regions of high positive potential (electron-deficient) around the carbon atoms attached to the fluorine and nitro groups, making them susceptible to nucleophilic attack. researchgate.netnih.gov Conversely, the region around the methoxy group would exhibit a less positive or even slightly negative potential due to its electron-donating mesomeric effect.

Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule can often be predicted by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In the context of nucleophilic aromatic substitution, the LUMO is of particular interest. For this compound, the LUMO is anticipated to have large coefficients on the carbon atoms bonded to the fluorine and nitro groups, indicating that these are the most electrophilic sites and the most likely to be attacked by a nucleophile. nih.gov The strong electron-withdrawing nature of the nitro and fluorine substituents lowers the energy of the LUMO, making the molecule a better electron acceptor and more reactive towards nucleophiles. nih.gov

Reaction Pathway Elucidation and Kinetic Studies

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). This multi-step mechanism involves the addition of a nucleophile to the aromatic ring followed by the elimination of a leaving group. libretexts.orgnih.gov

Identification of Reaction Intermediates and Transition States

The key intermediate in an SNAr reaction is the Meisenheimer complex , a resonance-stabilized anionic σ-complex. libretexts.org In the reaction of this compound with a nucleophile, the initial attack would lead to the formation of a Meisenheimer complex where the negative charge is delocalized over the aromatic ring and, importantly, onto the nitro group. The stability of this intermediate is crucial for the reaction to proceed. libretexts.org

Computational studies can be employed to model the structure and energy of the transition states along the reaction coordinate. For an SNAr reaction, there are typically two transition states corresponding to the formation and breakdown of the Meisenheimer complex. dntb.gov.ua The relative energies of these transition states determine the rate-limiting step of the reaction. The strong electron-withdrawing groups in this compound are expected to significantly stabilize the Meisenheimer complex and the associated transition states, thus facilitating the reaction. stackexchange.com

Kinetic Isotope Effect Studies for Mechanism Determination

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. wikipedia.org

Fluorine Kinetic Isotope Effect: By comparing the rate of reaction of a compound containing the common ¹⁹F isotope with one containing the heavier ¹⁸F isotope, a fluorine KIE can be determined. In the context of SNAr reactions where fluoride is the leaving group, a significant primary fluorine KIE (k¹⁹F / k¹⁸F > 1) would indicate that the C-F bond is being broken in the rate-determining step. acs.orgnih.gov Conversely, a KIE close to unity would suggest that the initial nucleophilic attack and formation of the Meisenheimer complex is the rate-limiting step. acs.org Studies on similar fluoronitrobenzene derivatives have shown that the magnitude of the fluorine KIE can be solvent-dependent, indicating a shift in the rate-determining step with changes in the reaction medium. acs.org

Deuterium Kinetic Isotope Effect: A secondary deuterium KIE can be investigated by replacing a hydrogen atom on the nucleophile or at a non-reacting position on the aromatic ring with deuterium. The absence of a significant primary deuterium KIE when a C-H bond is not broken in the reaction is expected. However, secondary KIEs can provide information about changes in hybridization at the transition state. libretexts.org For instance, a small normal or inverse secondary KIE could provide further details about the structure of the transition state for the nucleophilic addition step.

Expected Kinetic Isotope Effects in the SNAr Reaction of this compound
Isotopic SubstitutionType of KIEExpected Value if Nucleophilic Attack is Rate-LimitingExpected Value if Leaving Group Expulsion is Rate-Limiting
¹⁹F vs ¹⁸F (as leaving group)Primary~1>1
¹H vs ²H (on nucleophile)SecondarySlightly >1 or <1~1

Regioselectivity and Stereoselectivity in Complex Aromatic Systems

In a polysubstituted benzene ring like this compound, the position of nucleophilic attack is a critical aspect of its reactivity.

The regioselectivity of nucleophilic aromatic substitution is primarily governed by the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate. libretexts.org In this compound, the nitro group is the most powerful activating group. Therefore, nucleophilic attack will preferentially occur at the positions ortho and para to the nitro group. In this specific molecule, both fluorine atoms are positioned ortho and para to the nitro group, making them the potential leaving groups.

Computational models that calculate the relative stabilities of the possible isomeric Meisenheimer complexes can be used to predict the major regioisomer formed. researchgate.net The fluorine atom at the 5-position is para to the nitro group and ortho to the other fluorine, while the fluorine at the 1-position is ortho to the nitro group and meta to the methoxy group. The combined electronic effects would likely favor nucleophilic attack at the carbon bearing the fluorine atom at the 5-position due to the strong resonance stabilization provided by the para-nitro group.

Stereoselectivity becomes a factor when the nucleophile or the aromatic substrate is chiral. In the case of this compound reacting with a chiral, non-racemic nucleophile, the formation of diastereomeric Meisenheimer complexes and, consequently, diastereomeric products is possible. The facial selectivity of the nucleophilic attack on the planar aromatic ring would determine the stereochemical outcome. The steric hindrance and electronic interactions between the substituents on the aromatic ring and the chiral nucleophile in the transition state would dictate which diastereomer is formed in excess. However, without a chiral element in the starting material or the nucleophile, the reaction is not expected to be stereoselective.

Steric and Electronic Factors Governing Positional Selectivity

The regioselectivity of nucleophilic attack on this compound is primarily dictated by the electronic activation provided by the nitro group and the directing effects of the methoxy and fluorine substituents, alongside steric considerations.

Electronic Effects:

The nitro group, a powerful electron-withdrawing group, is the primary activator for SNAr reactions on the aromatic ring. It significantly lowers the electron density of the ring, making it more susceptible to attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the C1 and C5 positions, both bearing fluorine atoms, are ortho and para to the nitro group, respectively.

The methoxy group at the C2 position is an electron-donating group through resonance but is weakly electron-withdrawing through induction. In the context of SNAr, its primary electronic influence is to increase the electron density at the ortho and para positions relative to itself (C1, C3, and C5). This electron-donating nature can deactivate these positions towards nucleophilic attack to some extent.

The fluorine atoms themselves are highly electronegative and exert a strong inductive electron-withdrawing effect, further activating the ring towards nucleophilic attack. However, they can also donate electron density through resonance, a factor that is generally less significant than their inductive effect in SNAr reactions.

The interplay of these electronic factors leads to a complex activation pattern. The C5-F bond is para to the strongly activating nitro group and meta to the methoxy group. The C1-F bond is ortho to both the nitro group and the methoxy group. The strong activation by the nitro group at the para position (C5) generally makes this site highly susceptible to nucleophilic attack.

Steric Factors:

Steric hindrance can also play a significant role in determining the site of nucleophilic attack. The methoxy group at the C2 position can sterically hinder the approach of a nucleophile to the adjacent C1 position. The extent of this steric hindrance depends on the size of the incoming nucleophile. Bulky nucleophiles will experience greater steric repulsion at the C1 position compared to the less hindered C5 position.

Therefore, a delicate balance between electronic activation and steric hindrance governs the positional selectivity. For smaller nucleophiles, electronic factors may dominate, leading to potential attack at both C1 and C5. However, for larger nucleophiles, the steric hindrance from the methoxy group is likely to direct the attack preferentially to the C5 position.

Strategies for Achieving High Regio- and Chemoselectivity

Achieving high levels of regio- and chemoselectivity in reactions involving this compound requires careful control of reaction conditions and thoughtful selection of nucleophiles.

Control of Regioselectivity:

Nucleophile Selection: As discussed, the size of the nucleophile is a critical factor. The use of sterically demanding nucleophiles can effectively block the reaction at the more hindered C1 position, leading to selective substitution at the C5 position. Conversely, smaller nucleophiles might lead to a mixture of products, requiring careful optimization of other parameters.

Solvent Effects: The polarity of the solvent can influence the regioselectivity of SNAr reactions. In some cases, nonpolar solvents have been shown to favor ortho substitution in related difluoronitrobenzene systems. This has been attributed to the stabilization of a more ordered, six-membered transition state. By analogy, the choice of solvent could potentially be used to modulate the C1/C5 selectivity in reactions of this compound.

Temperature Control: Reaction temperature can also impact selectivity. Lowering the temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy. In cases where the activation energies for attack at C1 and C5 are different, temperature control can be a useful tool to favor one product over the other.

Control of Chemoselectivity:

Chemoselectivity in this context primarily refers to achieving monosubstitution over disubstitution. Given the presence of two labile fluorine atoms, controlling the stoichiometry of the nucleophile is paramount.

Stoichiometry: Using a stoichiometric amount or a slight excess of the nucleophile relative to the this compound substrate is the most straightforward strategy to favor monosubstitution. A large excess of the nucleophile would increase the likelihood of a second substitution reaction occurring.

Reaction Time and Monitoring: Careful monitoring of the reaction progress, for instance by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), allows for the reaction to be quenched once the desired monosubstituted product is formed, thereby minimizing the formation of the disubstituted byproduct.

By systematically manipulating these steric and electronic factors and carefully controlling the reaction conditions, it is possible to achieve high levels of regio- and chemoselectivity in the functionalization of this compound, unlocking its potential as a versatile building block in organic synthesis.

Computational and Theoretical Chemistry Studies of 1,5 Difluoro 2 Methoxy 4 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties of 1,5-Difluoro-2-methoxy-4-nitrobenzene. These methods provide a microscopic view of the molecule's behavior, offering data that is often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its geometry, stability, and electronic properties.

The substituents on the benzene (B151609) ring—two fluorine atoms, a methoxy (B1213986) group, and a nitro group—significantly influence the electronic distribution. The nitro group is a strong electron-withdrawing group, while the methoxy group is an electron-donating group. The fluorine atoms also exhibit electron-withdrawing inductive effects. DFT calculations can quantify these effects by mapping the electron density and electrostatic potential.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can predict the molecule's reactivity towards nucleophiles and electrophiles. For instance, the presence of the strongly deactivating nitro group is expected to make the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution. Computational studies on related substituted nitrobenzenes have shown that DFT methods can provide good correlation between computed thermodynamic parameters and experimental reaction rates.

Illustrative DFT-Calculated Properties for Substituted Nitrobenzenes

PropertyIllustrative Value for a Dinitrobenzene DerivativeIllustrative Value for a Fluoro-Nitroaromatic
Total Energy (Hartree)-588.9-489.7
Dipole Moment (Debye)3.52.9
Chemical Hardness (eV)2.12.5
Electrophilicity Index (eV)4.33.8

Note: The values in this table are illustrative and based on data for structurally related compounds, not this compound itself.

Molecular Orbital (MO) analysis, particularly focusing on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity and electronic transitions of this compound.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

In this compound, the electron-donating methoxy group is expected to raise the HOMO energy level, while the electron-withdrawing nitro and fluoro groups will lower the LUMO energy level. This would result in a relatively small HOMO-LUMO gap, suggesting a molecule that is reactive and can participate in charge-transfer interactions. The distribution of HOMO and LUMO densities across the molecule can predict the sites for electrophilic and nucleophilic attack, respectively. Theoretical studies on similar nitroaromatic compounds have shown that the LUMO is often localized on the nitro group and the aromatic ring, indicating these as the primary sites for nucleophilic attack.

Illustrative Frontier Orbital Energies for Substituted Nitrobenzenes

OrbitalIllustrative Energy for a Nitroaniline Derivative (eV)Illustrative Energy for a Dihalogenated Nitrobenzene (B124822) (eV)
HOMO-6.8-7.2
LUMO-2.5-2.1
HOMO-LUMO Gap (eV)4.35.1

Note: The values in this table are illustrative and based on data for structurally related compounds, not this compound itself.

Conformational Analysis and Intermolecular Interactions

The rotation of the nitro and methoxy groups relative to the benzene ring is a key conformational feature. The planarity of the nitro group with the benzene ring allows for maximum resonance stabilization. However, steric hindrance from adjacent substituents can force the nitro group to twist out of the plane.

Theoretical calculations can determine the potential energy surface for the rotation of the nitro group. In substituted nitrobenzenes, the rotational barrier of the nitro group can vary significantly. For nitrobenzene itself, the barrier is relatively low, but in ortho-substituted analogs, steric repulsion can increase this barrier or favor a non-planar conformation. In this compound, the fluorine atom ortho to the nitro group will likely create a significant rotational barrier. Similarly, the conformation of the methoxy group is influenced by the adjacent fluorine atom. Computational studies on anisole and its derivatives have explored the rotational barriers of the methoxy group, which are important for understanding its conformational preferences.

Illustrative Rotational Barriers in Substituted Benzenes

MoleculeRotating GroupIllustrative Rotational Barrier (kcal/mol)
NitrobenzeneNitro~3-6
2-NitrotolueneNitro~3
AnisoleMethoxy~2-5

Note: The values in this table are illustrative and based on data for structurally related compounds, not this compound itself.

Weak non-covalent interactions play a crucial role in the solid-state packing and intermolecular recognition of this compound. These interactions include hydrogen bonds, halogen bonds, and π-π stacking.

The presence of fluorine atoms allows for the formation of C-H···F hydrogen bonds and potentially halogen bonds where the fluorine acts as a halogen bond acceptor. The nitro group's oxygen atoms are strong hydrogen bond acceptors. Theoretical studies can model these interactions in molecular dimers or larger aggregates to understand their geometry and energetic contributions. Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are computational tools used to visualize and characterize these weak interactions. Studies on fluorinated nitrobenzenes have highlighted the importance of such interactions in their crystal engineering. The interplay of these various non-covalent forces will dictate the supramolecular assembly of this compound in the solid state.

Advanced Applications in Chemical Research and Development

Utility as a Key Synthetic Intermediate and Building Block

The architecture of 1,5-Difluoro-2-methoxy-4-nitrobenzene makes it a valuable intermediate for organic synthesis. The electron-withdrawing nature of the nitro group and the fluorine atoms activates the benzene (B151609) ring for certain chemical transformations. The nitro group can be readily reduced to form an amine, a crucial functional group in many biologically active compounds. Furthermore, the fluorine atoms can be displaced through nucleophilic aromatic substitution, allowing for the introduction of a wide array of other functional groups.

Design and Synthesis of Novel Pharmacologically Active Compounds

In drug discovery, fluorinated aromatic compounds are of significant interest because the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The core structure of this compound is analogous to other nitroaromatic intermediates that serve as precursors in the synthesis of pharmaceuticals. For example, related compounds like 2-Fluoro-4-methoxy-1-nitrobenzene are utilized as intermediates in the creation of anti-inflammatory and analgesic drugs. chemimpex.com The functional groups on this compound offer pathways to generate libraries of novel compounds for screening and development. The reduction of its nitro group to an aniline (B41778) derivative would be a key step in building more complex molecules for medicinal chemistry. smolecule.com

Precursor in the Development of Agrochemicals and Specialty Chemicals

The development of new agrochemicals, such as herbicides and insecticides, often relies on synthetic intermediates that allow for precise molecular tailoring. The "difluoromethoxy nitrobenzene" class of compounds has been identified in patents related to the synthesis of sterilants for agricultural use. google.comgoogle.com Structurally similar molecules like 2-Fluoro-4-methoxy-1-nitrobenzene are used in formulating herbicides and insecticides to improve crop protection. chemimpex.com The reactivity of this compound makes it a plausible precursor for creating new active ingredients in the agrochemical industry, although specific examples are not widely documented.

Contributions to Materials Science and Polymer Chemistry

In materials science, the properties of monomers and building blocks directly influence the characteristics of the resulting polymers and advanced materials. The presence of fluorine and a nitro group can impart specific electronic and physical properties.

Incorporation into Functional Polymers and Monomers

The functional groups on this compound allow it to act as a monomer or a modifying agent in polymer synthesis. The fluorine atoms can enhance thermal stability and chemical resistance in a polymer backbone. The nitro group, which is polar, can influence the solubility and intermolecular interactions of a material. While this potential exists, specific research detailing the incorporation of this compound into polymers is not readily found in current literature. However, related fluorinated nitroaromatic compounds are explored for creating polymers with unique properties. chemimpex.com

Development of Advanced Materials with Specific Properties

The development of advanced materials, such as specialized coatings or electronic components, often requires molecules with a unique combination of functional groups. The electron-withdrawing properties of the substituents on this compound could be leveraged to create materials with specific optical or conductive characteristics. For instance, related compounds are used to synthesize liquid crystals, which are essential for display technologies. While the direct application of this compound in this area is not established, its structure is indicative of the types of molecules investigated for creating new functional materials. chemimpex.com

Applications in Biochemical and Bioconjugation Research

While some suppliers list this compound as a product for proteomics research, specific applications in biochemical studies or bioconjugation are not detailed in the scientific literature. scbt.com In principle, its reactive sites could be used to attach the molecule to proteins or other biomolecules for study, but published research demonstrating this utility is currently unavailable.

As a Chemical Probe for Protein Modification (by analogy)

While direct studies on this compound as a chemical probe for protein modification are not extensively documented, its structure suggests a strong potential for such applications by analogy to other fluorinated nitroaromatic compounds. The reactivity of the carbon-fluorine bond, activated by the electron-withdrawing nitro group, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions with nucleophilic residues on proteins, such as cysteine.

Research has demonstrated that fluorobenzene (B45895) derivatives can act as probes for the selective labeling of cysteine residues in proteins. nih.gov The reactivity of these probes can be finely tuned by altering the substitution pattern on the benzene ring. The presence of an electron-withdrawing group, such as a nitro group, para to a fluorine atom significantly enhances the susceptibility of that fluorine to be displaced by a nucleophile. In the case of this compound, the fluorine at position 1 is para to the strongly electron-withdrawing nitro group at position 4, making it the more reactive site for nucleophilic attack. The methoxy (B1213986) group at position 2 further influences the electronic properties of the ring.

By analogy with rationally designed fluorobenzene probes, this compound could potentially be used to:

Selectively label cysteine residues: The thiol group of cysteine is a potent nucleophile that can react with activated fluoroaromatics under mild aqueous conditions suitable for biological systems. nih.govresearchgate.net This selectivity allows for the specific tagging of proteins at defined cysteine locations.

Develop activity-based protein profiling (ABPP) probes: By incorporating a reporter tag (e.g., a fluorophore or biotin) into the structure, this compound could be transformed into a probe to identify and quantify the activity of specific enzymes, such as cysteine proteases. nih.gov

Create protein conjugates: The covalent modification of proteins with small molecules can impart new functionalities. researchgate.net Attaching this compound or its derivatives could be a strategy to introduce a unique chemical handle onto a protein for further downstream applications.

The principle of proximity-induced chemistry further supports the potential of such compounds. nih.gov When a molecule like this compound is brought into close proximity with a target protein, for instance through a binding event, the rate of the covalent modification reaction can be significantly enhanced. nih.gov This can lead to highly specific labeling of the target protein even in a complex biological mixture.

Table 1: Comparison of Related Fluorobenzene Probes for Protein Modification

Compound/Probe TypeKey Structural FeaturesTarget ResidueApplication
Fluorobenzene probesElectron-withdrawing para substituent, varying number of fluorine atomsCysteineProtein profiling, selective labeling, enzyme inhibition. nih.gov
Pentafluorophenyl (PFP) sulfonamidesSulfonamide group para to a fluorine atomCysteineSelective functionalization of solvent-exposed cysteine residues. researchgate.net
Phenyl isothiocyanatesIsothiocyanate groupN-terminal amino group, LysinePeptide sequencing, covalent bond formation with lysine. nih.gov

Building Block for Combinatorial Libraries and Screening Programs

The structure of this compound makes it a valuable building block for the synthesis of combinatorial libraries used in high-throughput screening (HTS) programs for drug discovery. thermofisher.com Combinatorial chemistry allows for the rapid generation of a large number of diverse, yet structurally related, molecules. nih.gov

The key features of this compound that are advantageous for combinatorial synthesis include:

Multiple Reactive Sites: The two fluorine atoms and the nitro group offer several points for chemical modification. The fluorine at position 1 is highly activated towards SNAr, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols) to create a library of derivatives. The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or other amine-based chemistries. The second fluorine at position 5, while less reactive, can potentially be displaced under more forcing conditions, allowing for the creation of disubstituted products.

Scaffold for Diversity: The substituted benzene ring provides a rigid scaffold upon which various functional groups can be appended. By systematically varying the nucleophiles and other reactants used in the modification of this compound, a large and diverse library of compounds can be generated. This diversity is crucial for increasing the chances of finding a "hit" in a screening campaign. asinex.com

"Privileged Structure" Potential: Fluorinated and nitrated aromatic rings are common motifs in many biologically active compounds. Incorporating such "privileged structures" into a combinatorial library can increase the likelihood of discovering molecules with desirable pharmacological properties. asinex.com

The process of using this compound in a combinatorial synthesis program would typically involve parallel reactions in microtiter plates. thermofisher.com For example, an array of different primary or secondary amines could be reacted with this compound in separate wells to generate a library of N-substituted 5-fluoro-2-methoxy-4-nitroaniline (B3027916) derivatives. These could then be subjected to a second diversification step, such as the reduction of the nitro group and subsequent acylation with a library of carboxylic acids.

The resulting library of compounds can then be screened against a biological target of interest, such as a specific enzyme or receptor, to identify molecules that modulate its activity. researchgate.net The modular nature of combinatorial synthesis allows for the rapid optimization of initial hits by synthesizing and testing related compounds from the library. thermofisher.com The incorporation of fluorine, as in this compound, can also be beneficial for improving the pharmacokinetic properties of potential drug candidates, such as metabolic stability and membrane permeability. nih.govbeilstein-journals.orgresearchgate.net

Table 2: Potential Reactions for Library Synthesis using this compound

Reaction TypeReagent ClassPotential Functional Group Introduced
Nucleophilic Aromatic Substitution (at F1)Amines, Thiols, AlcoholsAmino, Thioether, Ether
Reduction of Nitro GroupReducing agents (e.g., SnCl₂, H₂/Pd)Amine
Acylation of AmineAcyl chlorides, Carboxylic acidsAmide
Sulfonylation of AmineSulfonyl chloridesSulfonamide

Analytical and Spectroscopic Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1,5-Difluoro-2-methoxy-4-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and environment.

In ¹H NMR, the two aromatic protons would appear as distinct signals due to their different electronic environments, influenced by the adjacent fluorine, methoxy (B1213986), and nitro groups. The methoxy group would present as a singlet. The coupling between the protons and adjacent fluorine atoms (H-F coupling) would provide crucial information about their spatial relationships.

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing and donating effects of the substituents. Carbon-fluorine coupling (C-F coupling) is also a key feature, providing definitive evidence for the positions of the fluorine atoms on the benzene (B151609) ring.

Given the presence of fluorine, ¹⁹F NMR is a powerful technique. It would show two distinct signals for the two non-equivalent fluorine atoms, and their coupling to each other and to nearby protons would further confirm the substitution pattern on the aromatic ring.

Illustrative ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~7.5 - 7.7 Doublet of doublets (dd) J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-6 ~7.0 - 7.2 Doublet of doublets (dd) J(H-F) ≈ 10-12, J(H-H) ≈ 2-3

Illustrative ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm) C-F Coupling (J, Hz)
C-1 (C-F) ~155 - 160 ¹J(C-F) ≈ 240-260
C-2 (C-O) ~150 - 155 ²J(C-F) ≈ 15-25
C-3 (C-H) ~115 - 120 ²J(C-F) ≈ 20-30
C-4 (C-N) ~140 - 145 ³J(C-F) ≈ 5-10
C-5 (C-F) ~150 - 155 ¹J(C-F) ≈ 240-260
C-6 (C-H) ~110 - 115 ²J(C-F) ≈ 20-30
OCH₃ ~55 - 60 N/A

High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can confirm the molecular formula C₇H₅F₂NO₃. scbt.com This technique distinguishes the target compound from isomers or other molecules with the same nominal mass.

In addition to molecular formula confirmation, HRMS is used to identify and profile impurities that may be present from the synthesis, such as starting materials, by-products, or degradation products. The high sensitivity and resolution of HRMS allow for the detection of these impurities even at very low levels, which is essential for ensuring the quality of the compound for research purposes. Fragmentation patterns observed in the mass spectrum can also provide structural information that complements NMR data.

Expected HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M]+ 189.0237 189.0235 ± 0.0005
[M-NO₂]+ 143.0308 143.0306 ± 0.0005

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. aocs.org To perform this analysis, a high-quality single crystal of this compound must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a map of electron density, from which the precise positions of all atoms can be determined. aocs.org

This technique yields accurate measurements of bond lengths, bond angles, and torsion angles. For this compound, it would confirm the planar structure of the benzene ring and the geometry of the methoxy and nitro substituents. Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, providing insight into intermolecular forces such as dipole-dipole interactions, C-H···O, and C-H···F hydrogen bonds, which govern the material's bulk properties. While specific crystal structure data for this compound is not publicly available, analysis of a related compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, shows no significant intermolecular interactions in the solid state. mdpi.com

Anticipated Molecular Geometry Parameters from X-ray Crystallography

Parameter Expected Value
C-C (aromatic) bond length ~1.38 - 1.40 Å
C-F bond length ~1.34 - 1.36 Å
C-N bond length ~1.47 - 1.49 Å
C-O bond length ~1.35 - 1.37 Å

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Mechanistic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate (stretch, bend, or rock). utdallas.edu

For this compound, IR spectroscopy would clearly show absorption bands corresponding to the nitro group (NO₂), the C-F bonds, the C-O ether linkage, and the aromatic ring system. The strong asymmetric and symmetric stretches of the NO₂ group are particularly prominent. Raman spectroscopy provides complementary information and is especially useful for analyzing symmetric vibrations that may be weak in the IR spectrum. In mechanistic studies, these techniques can be used to monitor the appearance or disappearance of functional groups, providing insight into reaction pathways.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3050 - 3150 Medium
Methoxy C-H Stretching 2850 - 2960 Medium
Nitro (NO₂) Asymmetric Stretching 1500 - 1550 Strong
Nitro (NO₂) Symmetric Stretching 1330 - 1370 Strong
Aromatic C=C Stretching 1450 - 1600 Medium-Strong
C-O (Aryl Ether) Stretching 1200 - 1275 Strong

Chromatographic Techniques (HPLC, GC) for Reaction Monitoring and Purity Assessment in Research Syntheses

Chromatographic techniques are essential for separating components of a mixture and are routinely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is well-suited for analyzing non-volatile compounds like this compound. aocs.org A sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and components are separated based on their relative affinities for the two phases. A detector, typically UV-Vis, measures the concentration of the compound as it elutes from the column, producing a chromatogram where the area of the peak is proportional to the concentration. This allows for the precise quantification of purity.

Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable. In GC, the sample is vaporized and carried by an inert gas through a column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase.

Illustrative HPLC Purity Analysis Data

Peak Retention Time (min) Area (%) Identity
1 2.1 0.2 Solvent
2 5.8 99.7 This compound

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Environmentally Benign Synthetic Routes

The current synthetic methodologies for nitroaromatic compounds often rely on harsh reagents and generate significant waste, prompting a shift towards greener alternatives. researchgate.net Future research should prioritize the development of sustainable and environmentally benign synthetic routes to 1,5-Difluoro-2-methoxy-4-nitrobenzene.

Key areas of focus include:

Catalytic Nitration: Moving away from stoichiometric use of strong acids like sulfuric and nitric acid is crucial. researchgate.net Research into solid acid catalysts, such as zeolites or functionalized resins, could offer recyclable and less corrosive alternatives for the nitration step. researchgate.net

Solvent Selection: Traditional syntheses often employ hazardous solvents. rsc.org The exploration of greener solvents, such as ionic liquids or even solvent-free mechanochemical methods, presents a significant opportunity to reduce the environmental impact. rsc.orgdovepress.com A solid-state mechanochemical approach for aromatic nucleophilic fluorination has been developed, which eliminates the need for toxic, high-boiling solvents and can be performed under ambient conditions. rsc.org

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for nitration reactions, which are often highly exothermic. acs.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

ParameterTraditional SynthesisPotential Green Synthesis
Nitrating Agent Concentrated Nitric/Sulfuric AcidSolid Acid Catalysts, N2O5
Solvent Chlorinated Solvents, Nitrobenzene (B124822)Ionic Liquids, Supercritical CO2, Water, Solvent-free
Reaction Conditions High Temperatures, Batch ProcessingMilder Temperatures, Continuous Flow
Waste Generation Acidic Waste, Organic SolventsRecyclable Catalysts, Minimal Waste
Safety High Risk of Runaway ReactionsEnhanced Safety with Flow Reactors

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique substitution pattern of this compound, with its electron-withdrawing nitro and fluorine groups and electron-donating methoxy (B1213986) group, suggests a rich and complex reactivity profile that remains largely untapped. The presence of fluorine atoms can significantly impact the chemical reactivity and stability of aromatic compounds, often making them more stable against oxidation but more reactive towards nucleophilic substitution. numberanalytics.com

Future investigations should aim to:

Selective Nucleophilic Aromatic Substitution (SNAr): Systematically explore the selective displacement of the fluorine atoms. The interplay between the activating nitro group and the directing methoxy group could allow for regioselective functionalization with a variety of nucleophiles (e.g., amines, thiols, alkoxides).

Reduction of the Nitro Group: While the reduction of nitro groups to amines is a standard transformation, the presence of other functional groups in this compound calls for the development of highly chemoselective reduction methods. rsc.org Photocatalytic methods using visible light have shown promise for the selective reduction of nitro groups in functionalized nitrobenzenes. rsc.org

Metal-Catalyzed Cross-Coupling Reactions: Investigate the utility of the fluoro-substituents as leaving groups in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

Unconventional Transformations: Explore more unconventional reactions, such as dearomatization or cycloaddition reactions, which could lead to novel three-dimensional scaffolds.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, reproducibility, and safety. researchgate.net For a key building block like this compound, this integration is a critical step towards its wider adoption in both academic and industrial settings.

Future research should focus on:

Developing Continuous Flow Nitration and Functionalization: Designing and optimizing flow reactor setups for the synthesis and subsequent functionalization of this compound would enable on-demand production and rapid library synthesis.

Automated Synthesis of Derivatives: Integrating flow chemistry with automated synthesis platforms, often described as "molecule makers," would allow for the high-throughput synthesis of a diverse library of derivatives. illinois.edu This approach utilizes a building-block-based strategy where different functionalities can be rapidly introduced and screened for desired properties. illinois.edu

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

FeatureBatch ChemistryFlow Chemistry
Heat Transfer Poor, risk of local hot spotsExcellent, enhanced safety
Mass Transfer Often limitedEfficient mixing
Scalability Difficult and often requires re-optimizationStraightforward by running the system for longer
Safety Handling of hazardous reagents in large quantitiesSmall reaction volumes, contained system
Reproducibility Can be variableHigh consistency and control

Advanced Computational Approaches for Predictive Synthesis Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of reactivity and the design of optimal synthetic routes.

For this compound, future computational studies should aim to:

Predict Reaction Pathways and Regioselectivity: Employ Density Functional Theory (DFT) and other quantum chemical methods to model the reactivity of the molecule, predict the most likely sites for nucleophilic attack, and understand the mechanisms of various transformations.

In Silico Screening of Reaction Conditions: Utilize computational models to screen for optimal catalysts, solvents, and reaction conditions for desired transformations, thereby reducing the need for extensive experimental optimization.

Design of Novel Synthetic Routes: Employ retrosynthesis software and artificial intelligence to propose novel and efficient synthetic pathways to this compound and its derivatives.

Expanding Applications in Emerging Fields of Chemical and Materials Science

The unique electronic and structural features imparted by the fluorine, methoxy, and nitro groups make this compound a promising candidate for applications beyond traditional medicinal chemistry.

Future research should explore its potential in:

Organic Electronics: The electron-withdrawing nature of the nitro and fluoro groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making derivatives of this compound potentially useful as n-type materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com Carbazole-based compounds, for instance, are widely used in organic electronics due to their tunable electronic structures. mdpi.com

Advanced Polymers: Incorporation of this fluorinated building block into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. nih.gov Fluorinated polymers are known for their low coefficient of friction and low surface energy. nih.gov

Chemical Sensors: The nitroaromatic moiety is known to interact with certain analytes, suggesting that derivatives of this compound could be developed as sensitive and selective chemical sensors. For example, Meisenheimer complexes can form between amino groups and nitroaromatic compounds, which can be utilized for detection. acs.org

Functional Materials: The introduction of fluorine can significantly alter material properties, and fluorinated compounds are emerging as important tools in catalysis and environmental protection. sigmaaldrich.com

By systematically addressing these research directions, the scientific community can significantly enhance the utility and impact of this compound, paving the way for new discoveries and technological advancements.

Q & A

Q. What are the critical considerations for designing a synthesis route for 1,5-Difluoro-2-methoxy-4-nitrobenzene, given its substituent arrangement?

  • Methodological Answer : The synthesis must account for the electronic and steric effects of the fluorine, methoxy, and nitro groups. Nitration at the 4-position requires careful control to avoid displacement of fluorine atoms. Use protecting groups (e.g., methyl ethers) to stabilize reactive intermediates. Monitor reaction progress via TLC or HPLC, and optimize conditions (e.g., temperature, solvent polarity) using Design of Experiments (DOE) to maximize yield. Reference similar nitration strategies in substituted benzene derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 19F NMR : Resolves fluorine environments (δ ~ -110 to -150 ppm for aromatic fluorines).
  • 1H NMR : Identifies methoxy protons (δ ~3.8-4.0 ppm) and aromatic protons (δ ~6.5-8.0 ppm, split due to fluorine coupling).
  • IR Spectroscopy : Confirms nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak (m/z ~219) and fragmentation patterns validate the structure.
    Cross-reference with computational predictions (e.g., PubChem data) to validate assignments .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Use fume hoods or closed systems to minimize inhalation risks.
  • Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Store in airtight containers away from reducing agents (nitro groups are redox-active).
  • Dispose of waste via licensed hazardous waste services. Protocols align with TCI America and Chemtronica AB guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying nitration conditions for this compound?

  • Methodological Answer : Perform statistical analysis (e.g., ANOVA) to identify significant variables (e.g., acid concentration, temperature). Use response surface methodology (RSM) to model interactions between factors. Validate hypotheses with kinetic studies (e.g., monitoring intermediate formation via in-situ IR). Compare results with structurally similar nitroaromatics (e.g., 1,4-difluoro-2-methyl-3-nitrobenzene) to identify substituent-specific trends .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF).
  • Hammett Plots : Correlate substituent effects (σ values for -F, -OCH₃, -NO₂) with reaction rates.
    Reference PubChem’s SMILES data and computational workflows for similar compounds .

Q. How does the steric and electronic interplay of substituents influence crystallographic refinement for this compound?

  • Methodological Answer : Use SHELX software for X-ray refinement, prioritizing high-resolution data (>1.0 Å). Fluorine atoms require anisotropic displacement parameters due to their high electron density. Address potential twinning or disorder using SHELXL’s TWIN/BASF commands. Compare with SHELXPRO-refined structures of fluorinated nitroaromatics (e.g., 1-fluoro-2,4-dinitrobenzene) to refine geometric parameters .

Q. What strategies optimize the use of this compound as a precursor in drug discovery?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing -OCH₃ with -OH) to enhance binding affinity.
  • Click Chemistry : Utilize nitro groups for bioorthogonal reactions (e.g., Staudinger ligation).
  • In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina.
    Cross-validate with PubChem’s mechanism-of-action data for nitroaromatic drugs .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., USP <1236> guidelines). Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity. Validate via UV-Vis spectroscopy or gravimetric analysis. Compare results with structurally analogous compounds (e.g., 1,3-difluoro-4-nitrobenzene) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.